molecular formula C15H14ClN3O B11843290 7-(4-Chlorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

7-(4-Chlorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No.: B11843290
M. Wt: 287.74 g/mol
InChI Key: IWZZCBQBZNHWSU-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its fused pyrrole and pyrimidine ring system, with a chlorine atom attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Chlorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the bicyclic compound through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

7-(4-Chlorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium t-butoxide, t-butanol, and aryl nitriles. The reactions are typically carried out under reflux conditions to ensure complete cyclization and condensation .

Major Products Formed

The major product formed from these reactions is the desired pyrrolopyrimidine compound. Depending on the specific reaction conditions and reagents used, various derivatives and analogs can also be synthesized.

Scientific Research Applications

7-(4-Chlorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-Chlorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets. For example, as a JAK1 selective inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating downstream signaling pathways . This inhibition can lead to various biological effects, including anti-inflammatory and anti-proliferative activities.

Properties

Molecular Formula

C15H14ClN3O

Molecular Weight

287.74 g/mol

IUPAC Name

7-(4-chlorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C15H14ClN3O/c1-8-9(2)19(12-6-4-11(16)5-7-12)14-13(8)15(20)18-10(3)17-14/h4-7H,1-3H3,(H,17,18,20)

InChI Key

IWZZCBQBZNHWSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C(=O)NC(=N2)C)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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